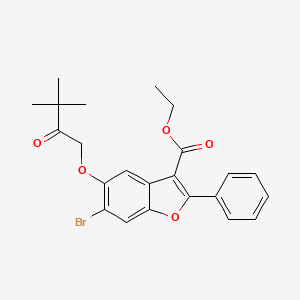

Ethyl 6-bromo-5-(3,3-dimethyl-2-oxobutoxy)-2-phenyl-1-benzofuran-3-carboxylate

Description

Ethyl 6-bromo-5-(3,3-dimethyl-2-oxobutoxy)-2-phenyl-1-benzofuran-3-carboxylate is a complex organic compound with a unique structure that includes a benzofuran core, a bromine atom, and various functional groups

Properties

IUPAC Name |

ethyl 6-bromo-5-(3,3-dimethyl-2-oxobutoxy)-2-phenyl-1-benzofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23BrO5/c1-5-27-22(26)20-15-11-18(28-13-19(25)23(2,3)4)16(24)12-17(15)29-21(20)14-9-7-6-8-10-14/h6-12H,5,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTZSEDLUXADKCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=CC(=C(C=C21)OCC(=O)C(C)(C)C)Br)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23BrO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-bromo-5-(3,3-dimethyl-2-oxobutoxy)-2-phenyl-1-benzofuran-3-carboxylate typically involves multiple steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving phenol derivatives and

Biological Activity

Ethyl 6-bromo-5-(3,3-dimethyl-2-oxobutoxy)-2-phenyl-1-benzofuran-3-carboxylate (CAS Number: 308296-07-3) is a synthetic compound belonging to the benzofuran family. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in the context of antiviral and anticancer properties. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound has a molecular formula of and a molecular weight of 455.33 g/mol. The structure features a benzofuran core with various substituents that may influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 455.33 g/mol |

| CAS Number | 308296-07-3 |

| Solubility | Soluble in organic solvents |

Antiviral Properties

Recent studies have highlighted the antiviral potential of this compound against SARS-CoV-2. Molecular docking studies indicated that this compound exhibits strong binding affinities with key viral proteins, such as the main protease (Mpro) and RNA-dependent RNA polymerase (RdRp). For instance, one study reported a binding energy of against RdRp, suggesting a significant potential for inhibiting viral replication .

Anticancer Activity

The compound has also been investigated for its anticancer properties. A study involving various benzofuran derivatives found that certain modifications to the benzofuran structure could enhance cytotoxicity against cancer cell lines. This compound was noted for its ability to induce apoptosis in cancer cells through the activation of caspase pathways .

The biological activity of this compound is thought to be mediated through several mechanisms:

- Inhibition of Viral Proteins : The compound binds to viral proteins essential for replication.

- Induction of Apoptosis : It activates apoptotic pathways in cancer cells.

- Antioxidant Activity : Preliminary studies suggest it may possess antioxidant properties that contribute to its protective effects against cellular damage.

Study on Antiviral Activity

In a recent study published in PubMed, researchers synthesized various benzofuran derivatives and evaluated their antiviral efficacy against SARS-CoV-2. This compound was among the most potent compounds identified, demonstrating significant inhibition of viral replication in vitro .

Study on Anticancer Effects

Another investigation focused on the anticancer effects of this compound on human breast cancer cell lines. The results indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability and an increase in apoptotic markers, underscoring its potential as a therapeutic agent in oncology .

ADMET Analysis

An important aspect of drug development is assessing pharmacokinetic properties through ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis. Preliminary ADMET studies on this compound suggest favorable absorption characteristics and low toxicity profiles. The compound's ability to cross the blood-brain barrier (BBB) was also evaluated, indicating potential central nervous system activity .

Table 2: ADMET Profile Summary

| Parameter | Result |

|---|---|

| Absorption | Good |

| Blood-Brain Barrier Penetration | Yes |

| Toxicity | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.